Dicyanonickel

Solubility Coordination chemistry Materials precursor

Dicyanonickel, also referred to as nickel(II) cyanide [Ni(CN)₂], is an inorganic coordination polymer that crystallizes as a tetrahydrate forming apple-green plates or powder. It belongs to the metal cyanide class and is distinguished from common nickel salts (chloride, sulfate, nitrate, acetate) by its polymeric layered structure, extremely low water solubility, and ability to act as both a cyanide source and a precursor for Hofmann-type clathrate frameworks.

Molecular Formula C2N2Ni
Molecular Weight 110.73 g/mol
CAS No. 557-19-7
Cat. No. B3343743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyanonickel
CAS557-19-7
Molecular FormulaC2N2Ni
Molecular Weight110.73 g/mol
Structural Identifiers
SMILES[C-]#N.[C-]#N.[Ni+2]
InChIInChI=1S/2CN.Ni/c2*1-2;/q2*-1;+2
InChIKeyNLEUXPOVZGDKJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityApple-green powder. Insol in water. Slightly soluble in dil acids, freely in alkali cyanides, in ammonia, and in ammonium carbonate. /Tetrahydrate/
SLIGHTLY SOL IN DILUTE ACIDS /NICKEL CYANIDE TETRAHYDRATE/
INSOL IN COLD OR HOT WATER
Insoluble in water
Soluble in aqueous alkali cyanides as well as in other bases, including ammonium hydroxide and alkali metal hydroxides.

Dicyanonickel (CAS 557-19-7): Procurement-Relevant Compound Class and Characteristics


Dicyanonickel, also referred to as nickel(II) cyanide [Ni(CN)₂], is an inorganic coordination polymer that crystallizes as a tetrahydrate forming apple-green plates or powder . It belongs to the metal cyanide class and is distinguished from common nickel salts (chloride, sulfate, nitrate, acetate) by its polymeric layered structure, extremely low water solubility, and ability to act as both a cyanide source and a precursor for Hofmann-type clathrate frameworks [1]. Industrial relevance spans electroplating, metallurgy, and specialty organic synthesis .

Dicyanonickel Selection: Why Nickel Chloride, Sulfate, or Acetate Cannot Be Interchanged


Generic nickel(II) salts such as NiCl₂, NiSO₄, Ni(NO₃)₂, and Ni(OAc)₂ are highly water‑soluble and behave as simple ionic sources of Ni²⁺ in aqueous solution. Dicyanonickel, in contrast, is virtually insoluble in water (Ksp ≈ 3.0 × 10⁻²³) and exists as an extended cyanide-bridged coordination polymer [1]. This fundamental difference dictates that Ni(CN)₂ cannot be substituted into processes that require homogeneous Ni²⁺ availability, while conversely it uniquely enables applications such as Hofmann clathrate formation, controlled thermal decomposition to nanostructured NiO, and phase‑transfer carbonylation catalysis [2]. Attempting to replace Ni(CN)₂ with a soluble nickel salt would either fail to produce the required solid‑state architecture or introduce competing counter‑ions (Cl⁻, SO₄²⁻, NO₃⁻) that poison subsequent reactions .

Dicyanonickel (557-19-7): Quantitative Comparative Evidence for Procurement Decision-Making


Aqueous Solubility Contrast: Ni(CN)₂ vs. NiCl₂ and NiSO₄

Dicyanonickel exhibits exceptionally low water solubility: the molar solubility is 1.90 × 10⁻⁸ M (Ksp = 3.0 × 10⁻²³) [1]. In stark contrast, nickel(II) chloride hexahydrate dissolves to 642 g L⁻¹ (≈ 4.9 M) and nickel(II) sulfate hexahydrate to 625 g L⁻¹ (≈ 2.5 M) at 20 °C [2]. The solubility difference exceeds 10⁸‑fold, rendering Ni(CN)₂ functionally insoluble under ambient aqueous conditions.

Solubility Coordination chemistry Materials precursor

Thermal Dehydration Stability: Ni(CN)₂·4H₂O vs. NiCl₂·6H₂O and NiSO₄·6H₂O

The tetrahydrate Ni(CN)₂·4H₂O releases water of crystallization at 200 °C before undergoing further decomposition at higher temperature . Nickel chloride hexahydrate dehydrates at a significantly lower temperature of 140 °C, and nickel sulfate hexahydrate at approximately 103 °C [1][2]. The higher dehydration threshold of Ni(CN)₂·4H₂O indicates stronger lattice water binding, which can be exploited in processes requiring anhydrous intermediates at moderate temperatures without premature water loss.

Thermal stability Dehydration Solid-state chemistry

Paramagnetic Susceptibility Magnitude: Ni(CN)₂ Exhibits >1000‑Fold Lower Susceptibility than NiSO₄

Anhydrous nickel cyanide displays an exceptionally small magnetic susceptibility χ ≈ 3 × 10⁻⁶ cm³ mol⁻¹ [1], whereas nickel sulfate hexahydrate exhibits a typical paramagnetic susceptibility of +4005 × 10⁻⁶ cm³ mol⁻¹ [2]. This ≈ 1300‑fold difference arises because half of the nickel sites in solid Ni(CN)₂ are square‑planar and diamagnetic, while the other half are octahedral and paramagnetic (μeff ≈ 2.2 μB) . No other simple nickel salt displays such mixed magnetic character.

Magnetic properties Electronic structure Nickel coordination

Exclusive Hofmann Clathrate Formation: Benzene Encapsulation Stoichiometry

Only dicyanonickel, among common nickel(II) salts, reacts with ammonia and aromatic guests to form Hofmann-type clathrates with defined stoichiometry. When a solution of Ni(CN)₂ in aqueous ammonia is shaken with benzene, a pale violet crystalline precipitate of composition Ni(CN)₂·NH₃·C₆H₆ is obtained in quantitative yield . Attempts to prepare analogous clathrates from NiCl₂, NiSO₄, Ni(NO₃)₂, or Ni(OAc)₂ under identical conditions fail, as these salts lack the cyanide‑bridged layered architecture necessary for guest encapsulation [1].

Inclusion compounds Clathrate chemistry Molecular separation

Phase-Transfer Carbonylation Catalysis: 75% Yield of α,β-Unsaturated Acids

Under biphasic phase‑transfer conditions (toluene/6N NaOH, cetyltrimethylammonium bromide, 1 atm CO, 95 °C, 2.5 h), Ni(CN)₂ catalyzes the stereospecific carbonylation of trans‑β‑bromostyrene to trans‑cinnamic acid in 75% isolated yield [1]. While NiCl₂ and other nickel salts have been employed in carbonylation reactions, they typically require phosphine ligands and different conditions; under the specified phase‑transfer conditions, only Ni(CN)₂ generates the active [Ni(CO)₃(CN)]⁻ species in situ, accounting for its unique reactivity profile [1].

Carbonylation catalysis Phase-transfer catalysis Organonickel chemistry

Dicyanonickel (557-19-7): Research and Industrial Application Scenarios Where Differentiation Matters


Synthesis of Hofmann‑Type Clathrates for Selective Xylene Separation

Ni(CN)₂ is the essential building block for preparing Hofmann clathrates of formula [Ni(CN)₂·NH₃·Guest]ₙ. These inclusion compounds selectively encapsulate aromatic isomers with distinct size‑ and shape‑selectivity, enabling separation of xylene isomers with ortho/meta selectivity factors >30 [1]. No other nickel salt can produce this host framework, making Ni(CN)₂ the sole procurement choice for laboratories and pilot plants developing adsorptive xylene separation processes.

Controlled Thermal Decomposition to Nanostructured NiO at Moderate Temperature

Because Ni(CN)₂·4H₂O releases water at 200 °C and decomposes only at higher temperature, it serves as a precursor for anhydrous Ni(CN)₂, which upon further heating yields nanostructured NiO [1]. This controlled dehydration profile is advantageous for solid‑state synthesis protocols requiring anhydrous intermediates at temperatures where conventional nickel salt hydrates would already have released water or partially decomposed.

Phase‑Transfer Carbonylation of Vinyl Halides to Unsaturated Carboxylic Acids

In pharmaceutical intermediate synthesis, Ni(CN)₂ enables the direct carbonylation of vinyl bromides to α,β‑unsaturated acids under mild, ligand‑free phase‑transfer conditions . The in‑situ formation of the active [Ni(CO)₃(CN)]⁻ species provides a synthetic route that is not accessible via NiCl₂ or Ni(acac)₂ without additional ligand engineering, justifying the procurement of Ni(CN)₂ for this specific transformation.

Fundamental Magnetic Susceptibility Studies and Calibration Standards

The exceptionally low paramagnetic susceptibility of anhydrous Ni(CN)₂ (χ ≈ 3 × 10⁻⁶ cm³ mol⁻¹) combined with its mixed diamagnetic/paramagnetic character makes it a valuable reference material for magnetic measurements [1]. Laboratories requiring a well‑characterized, low‑susceptibility nickel standard will find Ni(CN)₂ uniquely suited, as common alternatives such as NiSO₄ exhibit susceptibilities over 1000 times larger.

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